hlGPa Biochemical Potency: 53 nM IC50 Outperforms CP-91149, DAB, and CP-320-626
Glycogen phosphorylase-IN-1 inhibits human liver glycogen phosphorylase a (hlGPa) with an IC50 of 53 nM [1]. This potency exceeds that of several well-characterized GP inhibitors, including the indole site inhibitor CP-91149 (IC50 = 130 nM in the presence of glucose) , the glucose analog DAB (IC50 = 740 nM) [2], and the indole site inhibitor CP-320-626 (IC50 = 2.39 µM) [2].
| Evidence Dimension | hlGPa inhibition IC50 |
|---|---|
| Target Compound Data | 53 nM |
| Comparator Or Baseline | CP-91149: 130 nM; DAB: 740 nM; CP-320-626: 2390 nM |
| Quantified Difference | 2.5-fold more potent than CP-91149; 14-fold more potent than DAB; 45-fold more potent than CP-320-626 |
| Conditions | Recombinant hlGPa enzyme assays; CP-91149 measured with glucose present |
Why This Matters
Higher biochemical potency reduces the amount of compound required for target engagement in vitro, lowering cost per experiment and minimizing solvent-related artifacts.
- [1] Klabunde T, Wendt KU, Kadereit D, Brachvogel V, Burger HJ, Herling AW, et al. Acyl ureas as human liver glycogen phosphorylase inhibitors for the treatment of type 2 diabetes. J Med Chem. 2005;48(20):6178-93. PMID: 16190745. View Source
- [2] OmicsDI. S-EPMC1222892: The effect of glucose on the potency of two distinct glycogen phosphorylase inhibitors. Accessed 2026. View Source
